molecular formula C19H22BrClN2O3S B297391 2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide

2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide

カタログ番号 B297391
分子量: 473.8 g/mol
InChIキー: SLSCAFMQERNKEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory and anticancer properties.

作用機序

BAY 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue at position 179 of the IKKβ kinase subunit. This modification prevents the phosphorylation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. As a result, NF-κB is sequestered in the cytoplasm, preventing the transcription of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy and radiotherapy. Additionally, BAY 11-7082 has been shown to have antioxidant properties and to protect against oxidative stress-induced damage.

実験室実験の利点と制限

One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition. It has been shown to have minimal off-target effects and to be well-tolerated in animal models. However, one of the limitations of BAY 11-7082 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its covalent modification of IKKβ can lead to irreversible inhibition, which may limit its use in certain experimental settings.

将来の方向性

For research include the development of more potent and selective inhibitors of NF-κB activation, the investigation of its use in combination with other anticancer agents, and the exploration of its potential in other disease states, such as neurodegeneration and cardiovascular disease. Additionally, the development of more water-soluble formulations of BAY 11-7082 may improve its clinical utility.

合成法

BAY 11-7082 can be synthesized by reacting 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride followed by N-(sec-butyl)acetamide. This reaction yields a white crystalline powder that is soluble in DMSO and ethanol.

科学的研究の応用

BAY 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and stress. The inhibition of NF-κB activation by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells.

特性

分子式

C19H22BrClN2O3S

分子量

473.8 g/mol

IUPAC名

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-butan-2-ylacetamide

InChI

InChI=1S/C19H22BrClN2O3S/c1-3-14(2)22-19(24)13-23(12-15-4-6-16(20)7-5-15)27(25,26)18-10-8-17(21)9-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)

InChIキー

SLSCAFMQERNKEQ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl

正規SMILES

CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。